molecular formula C9H17NO B13201026 3-Amino-1,1-dicyclopropylpropan-1-ol

3-Amino-1,1-dicyclopropylpropan-1-ol

Cat. No.: B13201026
M. Wt: 155.24 g/mol
InChI Key: FYSUNOVAEZVDRQ-UHFFFAOYSA-N
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Description

3-Amino-1,1-dicyclopropylpropan-1-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-1-ol backbone, with two cyclopropyl groups attached to the central carbon atom

Preparation Methods

The synthesis of 3-Amino-1,1-dicyclopropylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst to introduce the amino group. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-Amino-1,1-dicyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1,1-dicyclopropylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-1,1-dicyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopropyl groups provide steric hindrance that can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-Amino-1,1-dicyclopropylpropan-1-ol can be compared with similar compounds such as 3-Amino-1-propanol and 3-Amino-1-adamantanol. While these compounds share some structural similarities, this compound is unique due to the presence of cyclopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1,1-dicyclopropylpropan-1-ol

InChI

InChI=1S/C9H17NO/c10-6-5-9(11,7-1-2-7)8-3-4-8/h7-8,11H,1-6,10H2

InChI Key

FYSUNOVAEZVDRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCN)(C2CC2)O

Origin of Product

United States

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